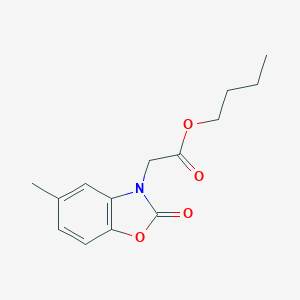
butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate, also known as BMOBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMOBA is a derivative of the benzoxazole family and has been synthesized using various methods.
Applications De Recherche Scientifique
Butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has shown potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and antitumor properties. butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has also been investigated for its potential use as a fluorescent probe for detecting metal ions and as a photosensitizer in photodynamic therapy.
Mécanisme D'action
The mechanism of action of butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is not fully understood. However, studies have suggested that butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate may exert its antibacterial and antifungal effects by disrupting the cell membrane and inhibiting the activity of enzymes involved in cell wall synthesis. butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects:
Studies have shown that butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate exhibits low toxicity and does not cause any significant adverse effects on biochemical and physiological parameters in animal models. butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has been shown to have a low inhibitory effect on human liver microsomal cytochrome P450 enzymes, which suggests a low potential for drug-drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
Butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has several advantages for lab experiments, including its high solubility in water and organic solvents, low toxicity, and ease of synthesis. However, butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate's low stability under acidic and basic conditions and its limited availability are some of the limitations for its use in lab experiments.
Orientations Futures
Further research is needed to fully understand the mechanism of action of butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate and its potential applications in various fields. Some of the future directions for butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate include investigating its potential as a fluorescent probe for detecting metal ions, studying its effects on different types of cancer cells, and exploring its potential use in photodynamic therapy.
Conclusion:
In conclusion, butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is a promising chemical compound that has potential applications in various fields of scientific research. Its ease of synthesis, low toxicity, and high solubility make it an attractive candidate for lab experiments. Further research is needed to fully understand its mechanism of action and explore its potential applications in different fields.
Méthodes De Synthèse
Butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can be synthesized through various methods, including the reaction of 2-aminophenol with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of sulfuric acid. Another method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a catalytic amount of p-toluenesulfonic acid. The yield of butyl (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate using these methods ranges from 50% to 80%.
Propriétés
Formule moléculaire |
C14H17NO4 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
butyl 2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetate |
InChI |
InChI=1S/C14H17NO4/c1-3-4-7-18-13(16)9-15-11-8-10(2)5-6-12(11)19-14(15)17/h5-6,8H,3-4,7,9H2,1-2H3 |
Clé InChI |
IRHGBUIZKJMYES-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O |
SMILES canonique |
CCCCOC(=O)CN1C2=C(C=CC(=C2)C)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)propanamide](/img/structure/B285669.png)
![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285670.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methylphenyl)propanamide](/img/structure/B285672.png)
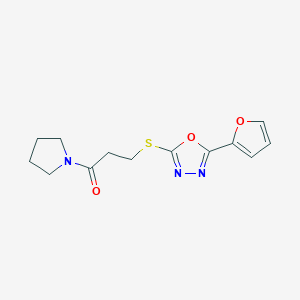
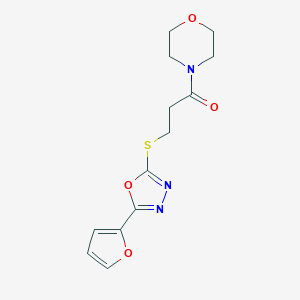
![N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285676.png)
![N,N-diethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanamide](/img/structure/B285677.png)
![4-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-2-butynyl 4-methylbenzoate](/img/structure/B285679.png)
![4-[(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-yn-1-ol](/img/structure/B285681.png)

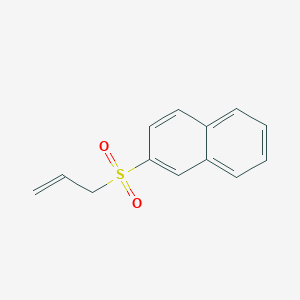
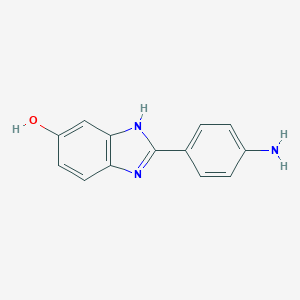
![4-[5-[4-(Methanesulfonamido)phenyl]-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B285707.png)
![N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B285708.png)